molecular formula C20H22O6 B4154107 3-(2-methoxy-2-oxoethyl)-4-methyl-2-oxo-2H-chromen-7-yl cyclohexanecarboxylate

3-(2-methoxy-2-oxoethyl)-4-methyl-2-oxo-2H-chromen-7-yl cyclohexanecarboxylate

Cat. No.: B4154107
M. Wt: 358.4 g/mol
InChI Key: XOKZIRWKQYRZMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-methoxy-2-oxoethyl)-4-methyl-2-oxo-2H-chromen-7-yl cyclohexanecarboxylate is a complex organic compound that belongs to the class of chromen-2-one derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-methoxy-2-oxoethyl)-4-methyl-2-oxo-2H-chromen-7-yl cyclohexanecarboxylate typically involves multi-step organic reactions. One common method includes the condensation of 4-methyl-2-oxo-2H-chromene-7-carboxylic acid with cyclohexanecarboxylic acid chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

3-(2-methoxy-2-oxoethyl)-4-methyl-2-oxo-2H-chromen-7-yl cyclohexanecarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy group, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium methoxide or other strong nucleophiles.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(2-methoxy-2-oxoethyl)-4-methyl-2-oxo-2H-chromen-7-yl cyclohexanecarboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Investigated for its potential use in drug development, particularly for treating diseases such as cancer and cardiovascular disorders.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2-methoxy-2-oxoethyl)-4-methyl-2-oxo-2H-chromen-7-yl cyclohexanecarboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of cyclooxygenase enzymes, reducing inflammation and pain.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-methoxy-2-oxoethyl)-4-methyl-2-oxo-2H-chromen-7-yl acetate
  • 3-(2-methoxy-2-oxoethyl)-4-methyl-2-oxo-2H-chromen-7-yl benzoate
  • 3-(2-methoxy-2-oxoethyl)-4-methyl-2-oxo-2H-chromen-7-yl propionate

Uniqueness

3-(2-methoxy-2-oxoethyl)-4-methyl-2-oxo-2H-chromen-7-yl cyclohexanecarboxylate is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its cyclohexanecarboxylate moiety differentiates it from other similar compounds, potentially leading to unique interactions with biological targets and different pharmacokinetic properties.

Properties

IUPAC Name

[3-(2-methoxy-2-oxoethyl)-4-methyl-2-oxochromen-7-yl] cyclohexanecarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22O6/c1-12-15-9-8-14(25-19(22)13-6-4-3-5-7-13)10-17(15)26-20(23)16(12)11-18(21)24-2/h8-10,13H,3-7,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOKZIRWKQYRZMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)OC(=O)C3CCCCC3)CC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2-methoxy-2-oxoethyl)-4-methyl-2-oxo-2H-chromen-7-yl cyclohexanecarboxylate
Reactant of Route 2
Reactant of Route 2
3-(2-methoxy-2-oxoethyl)-4-methyl-2-oxo-2H-chromen-7-yl cyclohexanecarboxylate
Reactant of Route 3
Reactant of Route 3
3-(2-methoxy-2-oxoethyl)-4-methyl-2-oxo-2H-chromen-7-yl cyclohexanecarboxylate
Reactant of Route 4
3-(2-methoxy-2-oxoethyl)-4-methyl-2-oxo-2H-chromen-7-yl cyclohexanecarboxylate
Reactant of Route 5
3-(2-methoxy-2-oxoethyl)-4-methyl-2-oxo-2H-chromen-7-yl cyclohexanecarboxylate
Reactant of Route 6
Reactant of Route 6
3-(2-methoxy-2-oxoethyl)-4-methyl-2-oxo-2H-chromen-7-yl cyclohexanecarboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.